molecular formula C17H26N4O2 B6862695 2-(4,4-dimethylcyclohexylidene)-1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone

2-(4,4-dimethylcyclohexylidene)-1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone

Cat. No.: B6862695
M. Wt: 318.4 g/mol
InChI Key: YONTZEGUSWQTMZ-KGLIPLIRSA-N
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Description

2-(4,4-dimethylcyclohexylidene)-1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone is a complex organic compound. Its structure includes a cyclohexylidene ring, a pyrrolidinyl group, and a triazole ring, making it a molecule of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethylcyclohexylidene)-1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone likely involves multiple steps, including the formation of the cyclohexylidene ring, the introduction of the pyrrolidinyl group, and the attachment of the triazole ring. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound could undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions would vary based on the desired reaction, including temperature, pressure, and solvent choice.

Major Products

The major products would depend on the specific reactions. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it could be studied for its interactions with biological molecules, potentially serving as a ligand in binding studies.

Medicine

In medicine, the compound might be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.

Industry

In industry, it could be used in the synthesis of materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclohexylidene derivatives, pyrrolidinyl compounds, and triazole-containing molecules.

Uniqueness

The uniqueness of 2-(4,4-dimethylcyclohexylidene)-1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone lies in its specific combination of functional groups, which could confer unique chemical and biological properties.

Properties

IUPAC Name

2-(4,4-dimethylcyclohexylidene)-1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-17(2)6-4-12(5-7-17)8-15(22)21-10-13(23-3)9-14(21)16-18-11-19-20-16/h8,11,13-14H,4-7,9-10H2,1-3H3,(H,18,19,20)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONTZEGUSWQTMZ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC(=O)N2CC(CC2C3=NC=NN3)OC)CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=CC(=O)N2C[C@@H](C[C@H]2C3=NC=NN3)OC)CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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